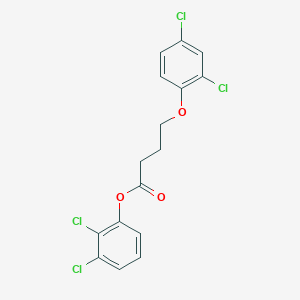
N-(2-amino-1,3-benzothiazol-6-yl)-N'-methylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-amino-1,3-benzothiazol-6-yl)-N'-methylthiourea, commonly known as ABMT, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of benzothiazole derivatives, which have been shown to possess a range of biological activities, including antiviral, anticancer, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of ABMT is based on its ability to react with thiols through a thiol-disulfide exchange reaction. The reaction between ABMT and thiols results in the formation of a highly fluorescent adduct, which can be detected using fluorescence spectroscopy. The selectivity of ABMT for thiols is due to the high reactivity of the thiol group towards the isothiocyanate moiety of ABMT, which undergoes nucleophilic attack to form a stable thioamide bond.
Biochemical and Physiological Effects:
ABMT has been shown to have minimal toxicity and does not exhibit any significant effects on cell viability or proliferation. However, it has been reported to induce oxidative stress and activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant defense and detoxification pathways. These effects are likely due to the formation of reactive oxygen species during the reaction between ABMT and thiols, which can activate redox-sensitive signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ABMT is its high selectivity for thiols, which makes it a valuable tool for studying thiol-dependent processes in biological systems. Additionally, ABMT is relatively easy to synthesize and purify, making it accessible to researchers with limited resources. However, one limitation of ABMT is its sensitivity to pH, which can affect its reactivity and fluorescence properties. Additionally, the use of ABMT requires careful optimization of experimental conditions, such as reaction time, temperature, and concentration, to ensure accurate and reproducible results.
Orientations Futures
There are several areas of future research that could benefit from the use of ABMT. One potential application is in the development of new diagnostic tools for the detection of thiol-related diseases, such as cancer and neurodegenerative disorders. ABMT could also be used to study the role of thiols in the regulation of cellular signaling pathways and to identify new targets for drug development. Additionally, the development of new ABMT derivatives with improved selectivity and sensitivity could further expand the applications of this compound in scientific research.
Méthodes De Synthèse
The synthesis of ABMT involves the reaction of 2-amino-6-chlorobenzothiazole with methylisothiocyanate in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization to obtain ABMT in high yield and purity.
Applications De Recherche Scientifique
ABMT has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is its use as a fluorescent probe for the detection of thiols in biological samples. Thiols are important biomolecules that play a critical role in many biological processes, including antioxidant defense, detoxification, and redox signaling. ABMT has been shown to selectively react with thiols in the presence of other reducing agents, such as ascorbic acid and glutathione, making it a valuable tool for studying thiol-dependent processes in living cells and tissues.
Propriétés
IUPAC Name |
1-(2-amino-1,3-benzothiazol-6-yl)-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4S2/c1-11-9(14)12-5-2-3-6-7(4-5)15-8(10)13-6/h2-4H,1H3,(H2,10,13)(H2,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMATGLZIRPCCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NC1=CC2=C(C=C1)N=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B5201494.png)
![5-phenyl-3-{[2-(5-propyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B5201500.png)
![N~2~-1,3-benzodioxol-5-yl-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5201501.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B5201506.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5201509.png)
![6-{4-[(2-chlorobenzyl)oxy]benzylidene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5201514.png)
![N-[2-(4-propoxyphenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5201522.png)
![3-(allylthio)-6-(4-chloro-3-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5201539.png)

![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}azocane](/img/structure/B5201548.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B5201555.png)
![(3R*,4R*)-1-(3-methyl-2-butenoyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5201576.png)
